molecular formula C10H7N3 B3050049 1H-Imidazo[4,5-f]quinoline CAS No. 233-55-6

1H-Imidazo[4,5-f]quinoline

Cat. No.: B3050049
CAS No.: 233-55-6
M. Wt: 169.18 g/mol
InChI Key: FOLSLCYDXFQZJP-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f]quinoline is a heterocyclic compound that consists of an imidazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the imidazoquinoline core . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced imidazoquinoline derivatives.

    Substitution: Substituted imidazoquinoline derivatives.

Mechanism of Action

1H-Imidazo[4,5-f]quinoline exerts its effects primarily through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8 . Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines. This mechanism underlies its immunostimulatory and antiviral properties.

Properties

IUPAC Name

6H-imidazo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLSLCYDXFQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC=C3C(=NC=N3)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177867
Record name 1H-Imidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-55-6
Record name 1H-Imidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[4,5-f]quinoline
Reactant of Route 2
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Reactant of Route 4
1H-Imidazo[4,5-f]quinoline
Reactant of Route 5
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Reactant of Route 6
1H-Imidazo[4,5-f]quinoline

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